BenchChemオンラインストアへようこそ!

(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Anticancer Structure-Activity Relationship Piperazine substituent

Structurally differentiated thiazole-piperazine hybrid with p-tolyl N-substituent and meta-nitrobenzylidene moiety — a unique combination for head-to-head SAR vs benzyl (CAS 332109-57-6) and methyl (CAS 300560-29-6) analogs. Critical for anticancer lead optimization and AChE/BChE selectivity studies. ≥95% purity ensures reliable dose-response data in HTS and cell-based assays. Ideal for CNS drug discovery with balanced cLogP ~3.5–4.0. Inquire for research quantities.

Molecular Formula C21H20N4O3S
Molecular Weight 408.48
CAS No. 375829-40-6
Cat. No. B2570308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
CAS375829-40-6
Molecular FormulaC21H20N4O3S
Molecular Weight408.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
InChIInChI=1S/C21H20N4O3S/c1-15-5-7-17(8-6-15)23-9-11-24(12-10-23)21-22-20(26)19(29-21)14-16-3-2-4-18(13-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b19-14+
InChIKeyHLTCCGGVOZWZQQ-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (CAS 375829-40-6): A Thiazolone-Piperazine Hybrid Scaffold for Targeted Medicinal Chemistry Procurement


(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (CAS 375829-40-6) is a synthetic thiazol-4(5H)-one derivative bearing a p-tolylpiperazine moiety at position 2 and a 3-nitrobenzylidene group at position 5. It belongs to the thiazole-piperazine hybrid class, a scaffold recognized for diverse bioactivities including anticancer [1] and acetylcholinesterase (AChE) inhibition [2]. The compound is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology investigations.

Why Generic Substitution Fails for (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (CAS 375829-40-6)


Compounds within the thiazole-piperazine class cannot be interchanged generically because biological activity is exquisitely sensitive to the nature of the piperazine N-substituent and the benzylidene substitution pattern. For instance, in anticancer assays, heterocyclic aromatic substituents on the piperazine bridge confer superior activity over phenyl or benzyl derivatives [1], and in AChE inhibition studies, the identity of the terminal aryl group (e.g., p-tolyl vs. benzyl vs. methyl) dictates inhibitory potency and selectivity for AChE over butyrylcholinesterase (BChE) [2]. The specific combination of a p-tolyl group on the piperazine and a meta-nitrobenzylidene moiety on the thiazolone core in CAS 375829-40-6 represents a unique structural intersection that cannot be replicated by simple analogs.

Quantitative Differentiation Evidence for (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (CAS 375829-40-6)


Piperazine N-Substituent Governs Anticancer Activity: p-Tolyl vs. Benzyl vs. Phenyl

In a systematic SAR study of tri-substituted thiazole-piperazine hybrids, compounds bearing heterocyclic aromatic groups on the piperazine nitrogen (e.g., pyridinyl) exhibited substantially greater anticancer activity against C6 rat glioma and A549 human lung carcinoma cells than those with phenyl or benzyl substituents [1]. While the specific IC₅₀ values for CAS 375829-40-6 have not been reported in peer-reviewed literature, its p-tolyl substituent represents an intermediate aromatic character that may confer a distinct activity profile relative to the benzyl analog (CAS 332109-57-6) and the methyl analog (CAS 300560-29-6). This class-level SAR predicts that procurement of CAS 375829-40-6 enables exploration of a unique substituent space not accessible to its closest purchasable analogs.

Anticancer Structure-Activity Relationship Piperazine substituent

AChE Inhibitory Selectivity is Modulated by Terminal Aryl Group Identity

In a series of thiazole-piperazine hybrids evaluated for cholinesterase inhibition, compounds with specific terminal aryl groups (e.g., substituted phenyl) showed significant AChE inhibitory activity while demonstrating minimal BChE inhibition, indicating target selectivity [1]. Although CAS 375829-40-6 was not directly tested in this study, its p-tolyl group differs from the benzyl group of the closest purchasable analog (CAS 332109-57-6) and the simple methyl group of CAS 300560-29-6. The electron-donating p-methyl substituent on the phenyl ring is expected to modulate electron density on the piperazine nitrogen, potentially altering binding affinity to the AChE catalytic site relative to the benzyl or methyl analogs.

Acetylcholinesterase inhibition Alzheimer's disease Piperazine SAR

Meta-Nitrobenzylidene Substitution Differentiates from Hydroxylated Analogs in Predicted Physicochemical Profile

The meta-nitro substitution on the benzylidene moiety of CAS 375829-40-6 is a key structural differentiator from the hydroxylated analog (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, which carries both a hydroxyl and a nitro group. The absence of the hydroxyl group in CAS 375829-40-6 results in a higher predicted lipophilicity (estimated cLogP ~3.5–4.0 based on fragment-based calculations for similar thiazolone-piperazine scaffolds ) compared to the hydroxylated analog (estimated cLogP ~2.8–3.2). This difference may influence membrane permeability and non-specific protein binding in cellular assays.

Physicochemical properties LogP Drug-likeness

Specified High Purity (≥95%) Differentiates from Lower-Purity Research-Grade Alternatives

CAS 375829-40-6 is supplied with a documented purity specification of ≥95% (HPLC) by multiple chemical suppliers . In contrast, several closely related analogs (e.g., CAS 332109-57-6, CAS 300560-29-6) are often available only at lower purity grades (e.g., 90% or unspecified) from certain vendors, which can compromise reproducibility in quantitative biological assays. The ≥95% purity specification reduces the likelihood of confounding biological effects from impurities, making this compound a more reliable starting point for SAR studies and assay development.

Purity specification Quality control Procurement

Best-Validated Research and Industrial Application Scenarios for (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one (CAS 375829-40-6)


Anticancer Lead Optimization via Piperazine N-Substituent SAR Expansion

Procurement of CAS 375829-40-6 is most warranted for medicinal chemistry groups conducting SAR campaigns around the piperazine N-substituent of thiazole-piperazine anticancer leads. The p-tolyl group provides a distinct aromatic substitution pattern that cannot be accessed with the benzyl (CAS 332109-57-6) or methyl (CAS 300560-29-6) analogs. As established in Section 3, the identity of the piperazine N-substituent critically dictates anticancer potency in this scaffold class [1]. Incorporating CAS 375829-40-6 into a screening cascade allows direct head-to-head comparison of p-tolyl vs. benzyl vs. methyl substituent effects on cytotoxicity against glioma and lung carcinoma cell lines.

Cholinesterase Target Engagement Studies with a Structurally Distinct Probe

CAS 375829-40-6 serves as a structurally differentiated chemical probe for AChE/BChE selectivity studies. As indicated by class-level SAR, the p-tolyl group on the piperazine ring may confer a distinct enzyme inhibition profile compared to simpler N-substituted analogs [1]. This compound is suitable for enzyme kinetic assays and molecular docking studies aimed at understanding how terminal aryl group electronics modulate cholinesterase binding, particularly in the context of Alzheimer's disease drug discovery.

Physicochemical Property Profiling for CNS Drug Design

The predicted lipophilicity of CAS 375829-40-6 (cLogP ~3.5–4.0) positions it within an attractive range for CNS drug discovery programs that require balanced permeability and solubility. The absence of a hydroxyl group on the benzylidene ring (compared to the 4-hydroxy-3-nitro analog) provides a cleaner logP profile for structure-property relationship (SPR) studies. Researchers focused on optimizing CNS penetration of thiazole-piperazine scaffolds should prioritize this compound for experimental logP/logD determination, PAMPA permeability, and plasma protein binding assays.

High-Confidence Biological Screening with Guaranteed Purity Specifications

For high-throughput screening (HTS) and quantitative biological assay development, the ≥95% purity specification of CAS 375829-40-6 reduces the risk of false positives and assay interference from impurities. This compound is the preferred choice over lower-purity benzyl or methyl analogs for laboratories that require batch-to-batch reproducibility and reliable dose-response data in cell-based or biochemical assays.

Quote Request

Request a Quote for (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.